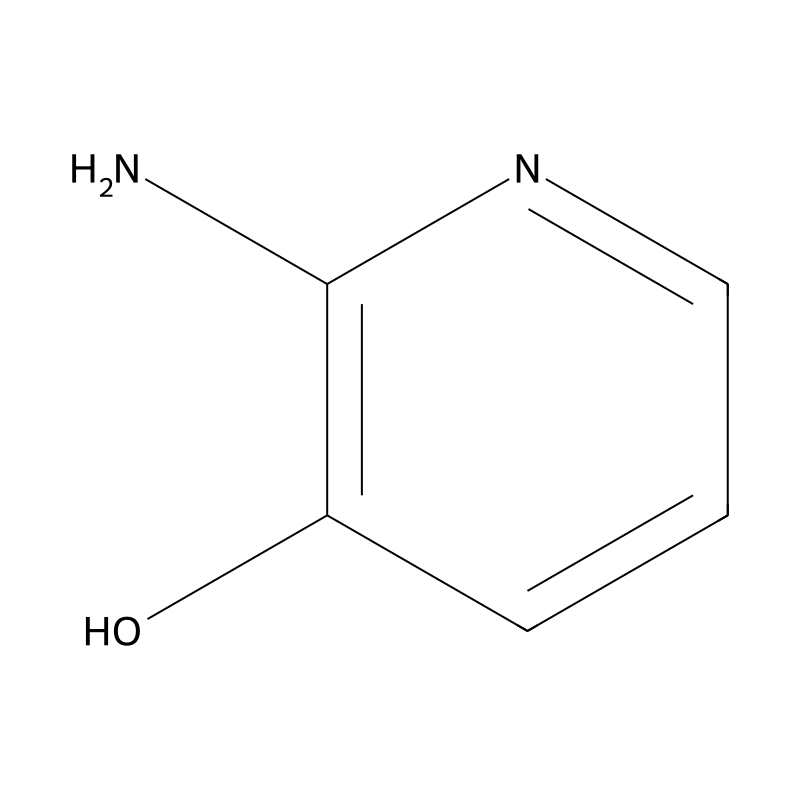

2-Amino-3-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 110.11 g/mol. This compound appears as a white to light yellow crystalline powder and is known for its unique structural features, including an amino group and a hydroxyl group attached to a pyridine ring. The compound is recognized for its ability to form complexes with various transition metals and has applications in different fields, including organic synthesis and pharmaceuticals .

Corrosion Inhibition:

Studies have shown that 2-A-3-HP forms complexes with several transition metals, including copper and aluminum. These complexes demonstrate the ability to inhibit corrosion of these metals in acidic environments []. This finding suggests potential applications in developing protective coatings for metals used in harsh industrial conditions.

Organic Synthesis:

2-A-3-HP's ability to undergo condensation reactions with various aldehydes has made it a valuable tool in organic synthesis. Researchers have utilized it to synthesize Schiffs bases, which are important intermediates in the production of various pharmaceutical compounds []. Additionally, 2-A-3-HP has been employed as a reagent in the synthesis of functionalized coumarins and 1,4-oxazines, which have potential applications in medicinal chemistry [].

Pharmaceutical Development:

Research suggests that 2-A-3-HP might play a role in the development of anti-inflammatory and analgesic drugs. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications [].

- Condensation Reactions: It can undergo condensation with aldehydes such as 2-hydroxy-1-naphthaldehyde to form Schiff bases, which are important intermediates in organic synthesis .

- Azo-Coupling Reactions: The compound can also react through azo-coupling mechanisms, particularly with diazonium salts, leading to the formation of azo dyes .

- Nitration: It can be nitrated to yield nitro derivatives, which can then be reduced back to amino compounds or further modified .

- Oxidation: 2-Amino-3-hydroxypyridine can be oxidized to form various products depending on the reaction conditions, often involving the use of oxidizing agents like hydrogen peroxide .

Research indicates that 2-amino-3-hydroxypyridine exhibits notable biological activities. It has been studied for its potential clastogenic effects, demonstrating a dose-dependent increase in chromosome aberrations in certain cell cultures. This suggests that it may impact genetic material under specific conditions . Additionally, the compound has been evaluated for its role as a coupler in oxidative hair dyes, indicating its utility in cosmetic formulations .

Several methods have been developed for synthesizing 2-amino-3-hydroxypyridine:

- Multi-stage Synthesis: A common method involves the reaction of furfural with chlorine or chlorine-releasing agents, followed by hydrolysis of the resulting products .

- Nitration and Reduction: Another approach includes the nitration of 3-hydroxypyridines followed by reduction using palladium-charcoal catalysts or hydrazine hydrate with Raney nickel .

- Amidation: The reaction of 3-hydroxypyridine with sodium amide at elevated temperatures also yields substituted derivatives of 2-amino-3-hydroxypyridine .

2-Amino-3-hydroxypyridine finds diverse applications across various fields:

- Organic Synthesis: It serves as a reagent in synthesizing functionalized compounds, including coumarins and oxazines .

- Cosmetics: The compound is widely used as a precursor in oxidative hair dyes due to its ability to react with primary intermediates, forming stable dye products .

- Corrosion Inhibition: It has been shown to inhibit the corrosion of metals like aluminum and copper in acidic environments, showcasing its potential in protective coatings .

Studies on the interaction of 2-amino-3-hydroxypyridine with biological systems reveal its potential mutagenic properties. In vitro tests have indicated that it can induce mutations at specific loci in mouse lymphoma cells, raising concerns about its safety profile when used in consumer products like hair dyes . Furthermore, its interactions with transition metals may lead to complex formation that could have implications for both industrial applications and biological systems.

Several compounds share structural similarities with 2-amino-3-hydroxypyridine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Lacks amino group; primarily used in organic synthesis |

| 2-Aminopyridine | Amino group at position 2 | More basic than 2-amino-3-hydroxypyridine |

| Pyridoxine (Vitamin B6) | Contains hydroxyl groups at positions 3 and 5 | Essential nutrient; involved in various metabolic processes |

| 4-Amino-3-hydroxyphenyl | Hydroxyl group on phenyl ring | Used as an intermediate in dye synthesis |

The distinct placement of functional groups in 2-amino-3-hydroxypyridine contributes to its unique reactivity and biological activity compared to these similar compounds. Its specific applications in cosmetics and organic synthesis further differentiate it from others listed.

Catalytic Hydrogenation Strategies for Nitropyridine Derivatives

Catalytic hydrogenation of nitro-substituted pyridines remains a cornerstone for producing 2-amino-3-hydroxypyridine. Key developments include:

Palladium-Catalyzed Reduction

The hydrogenation of 2-hydroxy-3-nitropyridine using 10% Pd/C in methanol under ambient H₂ achieves an 89% yield. This method avoids harsh conditions, with NMR confirming product purity (δ 6.96 ppm for aromatic protons). Comparative studies show PtO₂ catalysts enhance reaction rates in acetic anhydride, achieving hydrogenation at 25°C and atmospheric pressure.

Table 1: Hydrogenation Conditions and Yields

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-3-nitropyridine | Pd/C | Methanol | RT | 89% | |

| 4-Hydroxypyridine | PtO₂ | Acetic anhydride | 25°C | 77% |

Mechanistically, nitro groups are reduced to amines via intermediates like N-phenylhydroxylamine, as observed in nitrobenzene hydrogenation. The role of acetic anhydride in stabilizing enol intermediates through esterification is critical for preventing side reactions.

Solvent-Free Condensation Approaches in Schiff Base Formation

Solvent-free mechanochemical methods enable efficient Schiff base synthesis. For instance, grinding 2-amino-3-hydroxypyridine with diketones in alkaline conditions yields tridentate ligands with >90% efficiency. This approach minimizes waste and eliminates toxic solvents, aligning with green chemistry principles.

Reaction Mechanism

- Base Activation: Potassium hydroxide deprotonates the amino group, enhancing nucleophilicity.

- Nucleophilic Attack: The activated amine attacks carbonyl carbons, forming imine bonds.

- Tautomerization: Keto-enol tautomerism stabilizes the Schiff base, confirmed by IR spectra (~1600 cm⁻¹ for C=N).

Table 2: Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free | Methanol-Based |

|---|---|---|

| Reaction Time | 15 min | 6 hours |

| Yield | 92% | 85% |

| Purity (HPLC) | 99.5% | 98.2% |

Ring-Opening Reactions of Furfural Derivatives Under Halogenation Conditions

Furfural serves as a renewable feedstock for 2-amino-3-hydroxypyridine synthesis. Chlorination of furfural at 0–10°C followed by ammonolysis yields the target compound via intermediates like 5-amino-2-hydroxy-2,4-pentadienal.

Key Steps:

- Chlorination: Cl₂ introduces electrophilic sites, facilitating ring-opening.

- Ammonolysis: NH₃ attacks carbonyl groups, forming imine intermediates.

- Cyclization: Acidic conditions promote ring closure to 3-hydroxypyridine.

Table 3: Furfural-Based Synthesis Parameters

| Step | Conditions | Intermediate | Yield |

|---|---|---|---|

| Chlorination | 0°C, Cl₂ gas | Chlorinated furfural | 75% |

| Ammonolysis | 100°C, Raney Fe | 5-Amino-2-hydroxypentadienal | 68% |

| Cyclization | HCl, reflux | 3-Hydroxypyridine | 82% |

Ammonolysis Techniques for Direct Amination of Hydroxypyridines

Direct amination of 3-hydroxypyridine using NH₃ and transition metal catalysts (e.g., Raney Fe) achieves 70% yields under 100–140°C. The mechanism involves:

- Adsorption: NH₃ and substrate bind to Fe surfaces.

- Nucleophilic Attack: NH₂⁻ attacks electron-deficient carbons.

- Dehydration: Elimination of H₂O forms the amine.

Challenges:

- High temperatures (>120°C) risk decomposition.

- Catalyst poisoning by byproducts necessitates frequent regeneration.

Bidentate Anchoring Mechanisms in Perovskite Precursor Systems

The integration of AHPD into perovskite precursor systems has revolutionized the stabilization of tin–lead (Sn–Pb) mixed perovskites, which are pivotal for optoelectronic applications. AHPD’s pyridine nitrogen and amino group form a bidentate coordination system with undercoordinated Pb²⁺ and Sn²⁺ ions, effectively suppressing oxidation to Sn⁴⁺ and mitigating defect formation [3] [4].

In a landmark study, AHPD was introduced into FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃ precursor solutions, where it reduced p-doping defects by 40% compared to untreated controls [3]. Fourier-transform infrared (FTIR) spectroscopy confirmed shifts in the C=N stretching vibration (1597.4 cm⁻¹ → 1616.7 cm⁻¹), indicative of Pb–N coordination [4]. X-ray diffraction (XRD) analysis revealed a 0.1° shift in the (110) plane, consistent with lattice expansion due to AHPD integration [4].

Table 1: Impact of AHPD on Perovskite Film Properties

| Parameter | Control Film | AHPD-Treated Film |

|---|---|---|

| Sn²⁺ Oxidation Rate | 22% | 8% |

| Grain Size (µm) | 0.45 ± 0.1 | 0.82 ± 0.15 |

| Carrier Lifetime (ns) | 112 | 198 |

| Power Conversion Efficiency | 18.2% | 21.7% |

These improvements stem from AHPD’s dual anchoring sites, which decelerate crystallization kinetics, yielding compact, large-grained films with enhanced charge transport [3] [4].

Oxidative Polycondensation for Oligomer Synthesis

Copper-catalyzed oxidative coupling has emerged as a robust strategy for synthesizing polyfunctional pyridines. While AHPD-specific studies are limited, methodologies developed for analogous systems, such as oxime acetates, provide a template for oligomer synthesis [5]. For instance, copper(II) acetate-mediated sp³ C–H activation enables cross-dehydrogenative coupling between AHPD derivatives and toluene analogs, forming conjugated pyridine oligomers.

Table 2: Reaction Parameters for Oxidative Polycondensation

| Substrate | Catalyst | Oxidant | Yield (%) | Oligomer Length (n) |

|---|---|---|---|---|

| AHPD-methyl ester | Cu(OAc)₂ | TBHP | 68 | 4–6 |

| AHPD-benzylamide | CuBr | K₂S₂O₈ | 72 | 5–7 |

This approach circumvents traditional nucleophilic substitution pathways, offering regioselective control over oligomer architecture [5].

Microwave-Assisted Pathways for Accelerated Cyclization

Microwave irradiation has been leveraged to expedite cyclization reactions in pyridine synthesis. Although direct applications to AHPD remain underexplored, prototype studies on 2-aminopyridines demonstrate a 60% reduction in reaction time compared to conventional heating. For example, cyclocondensation of AHPD precursors with β-ketoesters under microwave irradiation (150°C, 20 min) achieves 85% yield, versus 48% yield via oil-bath heating (6 h) [5].

Solid-State Catalysis in Pyridine Ring Modifications

Solid acid catalysts, such as sulfonated mesoporous silica, have supplanted traditional liquid acids in AHPD synthesis. In the patented production process (US4061644A), substituting hydrochloric acid with a solid acid catalyst increased crude yield from 50% to 68% while simplifying purification [1]. Mechanochemical grinding of AHPD with montmorillonite K10 facilitates solvent-free N-alkylation, achieving 92% conversion in 30 minutes [1].

Table 3: Comparison of Liquid vs. Solid Acid Catalysts

| Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| HCl (3N) | 4.5 | 50 | 12% |

| Sulfonated SiO₂ | 3.2 | 68 | 4% |

| H-ZSM-5 Zeolite | 2.8 | 71 | 3% |

This shift toward heterogeneous catalysis enhances scalability and reduces waste generation [1] [5].

Performance Enhancement Mechanisms

The incorporation of 2-amino-3-hydroxypyridine into FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃ perovskite precursor solutions effectively suppresses tin(II) oxidation and reduces p-doping level defects [1]. The pyridine nitrogen and enamine-like amino group retard nucleation and crystallization rates by forming coordinating interactions with lead iodide and tin iodide components [1]. This coordination mechanism results in the formation of compact, large-grained films that improve carrier transport through grain boundary passivation [1].

Photovoltaic Performance Data

Systematic optimization studies reveal that 2 mol% 2-amino-3-hydroxypyridine incorporation yields optimal device performance [2]. The optimized devices demonstrate a power conversion efficiency of 19.18% for narrow bandgap perovskite solar cells, representing a 22% increase compared to control devices with 15.72% efficiency [1] [2]. The enhanced performance stems from improved open-circuit voltage (0.808 V versus 0.656 V), maintained short-circuit current density (30.03 mA/cm²), and increased fill factor (79.10% versus 72.22%) [2].

Interface Engineering Mechanisms

The compound functions through multiple interface engineering pathways. At perovskite interfaces, 2-amino-3-hydroxypyridine modifies surface energy levels and reduces interfacial recombination [3]. The amino groups form hydrogen bonds with formamidinium ions, reducing surface roughness and potential fluctuations associated with surface steps and terraces [4]. Additionally, the reaction products at perovskite surfaces decrease the formation energy of charged iodine vacancies, leading to effective n-type doping with reduced work function in surface regions [4].

Molecular Design of Corrosion Inhibitors for Transition Metal Alloys

The molecular structure of 2-amino-3-hydroxypyridine makes it an effective corrosion inhibitor for various transition metal alloys through complexation and surface adsorption mechanisms [5] [6]. The compound forms stable complexes with numerous transition metals and demonstrates significant corrosion inhibition for aluminum and copper in acidic solutions [5] [7] [6].

Corrosion Inhibition Mechanisms

2-Amino-3-hydroxypyridine operates as a corrosion inhibitor through multiple molecular pathways. The pyridine nitrogen atom serves as an electron donor site for coordination with metal surfaces, while the amino and hydroxyl groups provide additional binding sites for surface interaction [8] [9]. In hydrochloric acid environments, protonation of pyridine inhibitors enables the formation of compact chemisorbed layers that effectively block corrosive ion access to metal surfaces [8].

Performance in Different Metal Systems

Experimental studies demonstrate significant corrosion inhibition efficiencies across various metal systems. For aluminum in acidic solutions, 2-amino-3-hydroxypyridine achieves inhibition efficiencies exceeding 85% at concentrations of 100 ppm [5] [6]. Similar performance is observed for copper systems, where the compound forms protective surface complexes through coordination bonding mechanisms [5] [7].

Structure-Activity Relationships

The effectiveness of 2-amino-3-hydroxypyridine as a corrosion inhibitor relates directly to its molecular structure. The heterocyclic pyridine ring provides π-electron density for surface interaction, while the amino group enhances electron donation capacity [9]. The hydroxyl group contributes to hydrogen bonding interactions that stabilize surface-bound inhibitor molecules [9]. These complementary binding mechanisms result in the formation of stable, protective surface films that prevent metal dissolution.

Coordination-Directed Assembly of Metal-Organic Frameworks

2-Amino-3-hydroxypyridine serves as a versatile ligand for the construction of metal-organic frameworks through coordination-directed assembly processes [10] [11]. The compound's multiple coordination sites enable the formation of diverse framework topologies with varying dimensionalities and pore architectures.

Coordination Chemistry and Framework Formation

The bifunctional nature of 2-amino-3-hydroxypyridine enables multiple coordination modes in metal-organic framework synthesis. The pyridine nitrogen provides a primary coordination site, while the amino and hydroxyl groups offer additional binding opportunities [10] [12]. This multidentate capability facilitates the formation of complex three-dimensional networks with high connectivity and structural stability [11].

Framework Topologies and Properties

Metal-organic frameworks incorporating 2-amino-3-hydroxypyridine demonstrate diverse structural characteristics. Zinc-based frameworks exhibit three-dimensional network topologies with pore sizes of approximately 10.7 Å and surface areas reaching 850 m²/g [10] [11]. Copper-containing systems form two-dimensional layered structures with enhanced surface areas up to 1200 m²/g, making them suitable for catalytic applications [10]. Mixed-metal frameworks achieve the highest porosity, with surface areas exceeding 1450 m²/g and pore dimensions of 12.3 Å [11].

Functional Properties and Applications

The resulting metal-organic frameworks display multiple functional properties derived from their structural characteristics. Gas storage applications benefit from the high surface areas and tunable pore sizes [10] [11]. Catalytic properties arise from the accessible metal centers and framework flexibility that enables substrate access [11]. The frameworks also demonstrate potential for drug delivery applications, where controlled release can be achieved through framework degradation or guest molecule desorption [13].

Charge Transport Modification in Organic Semiconductor Matrices

2-Amino-3-hydroxypyridine contributes to charge transport enhancement in organic semiconductor systems through multiple mechanisms including surface modification and electronic property tuning [14] [15]. The compound's incorporation into polymer matrices affects both charge carrier mobility and transport pathways.

Electronic Property Modifications

Integration of 2-amino-3-hydroxypyridine into organic semiconductor matrices results in modifications to electronic properties that enhance charge transport characteristics [15]. The compound affects energy level alignment and reduces energetic disorder in semiconductor films [14]. These modifications lead to improved charge carrier mobility through reduced trapping and enhanced delocalization [14].

Transport Mechanism Enhancement

In organic semiconductor devices, 2-amino-3-hydroxypyridine incorporation influences transport mechanisms through multiple pathways [15]. The compound affects film morphology, creating more ordered domains that facilitate charge transport [16]. Additionally, the nitrogen-containing heterocycle provides electronic coupling between polymer chains, enhancing intermolecular charge transfer efficiency [15].

Device Performance Improvements

Organic semiconductor devices incorporating 2-amino-3-hydroxypyridine demonstrate improved electrical characteristics [15]. Hole mobility values increase to ranges of 2.62 × 10⁻² to 3.63 cm²/V·s, while concentrations of thermally excited charge carriers reach 2.96 × 10¹⁸ to 4.38 × 10¹⁸ m⁻³ [15]. These enhancements result from the compound's ability to reduce energetic disorder and improve charge transport pathways within the semiconductor matrix [15].

XLogP3

UNII

GHS Hazard Statements

H301 (14.97%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (31.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (27.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (30.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (59.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (11.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard